ethyl 2-(5-bromothiophene-2-carboxamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
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Overview
Description
Ethyl 2-(5-bromothiophene-2-carboxamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a bromothiophene moiety, a cyano group, and a dihydrothieno[2,3-c]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(5-bromothiophene-2-carboxamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate typically involves multiple steps:
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Formation of the Bromothiophene Intermediate: : The synthesis begins with the bromination of thiophene to produce 5-bromothiophene. This step is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
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Amidation Reaction: : The bromothiophene intermediate is then subjected to an amidation reaction with an appropriate amine to form 5-bromothiophene-2-carboxamide. This reaction often requires the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
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Cyclization and Functionalization: : The next step involves the cyclization of the amide with a cyanoacetate derivative under basic conditions to form the dihydrothieno[2,3-c]pyridine ring system. This step may involve heating the reaction mixture and using a solvent like ethanol.
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Esterification: : Finally, the compound is esterified with ethyl chloroformate to yield the desired ethyl ester product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
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Reduction: : Reduction reactions can target the cyano group, converting it to an amine or other functional groups depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under conditions that facilitate the displacement of the bromine atom.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or other reduced derivatives of the cyano group.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or as probes for studying biological processes. The presence of the cyano group and the bromothiophene moiety can enhance binding affinity to biological targets.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties. They may exhibit activity against various diseases, including cancer, due to their ability to interact with specific molecular targets.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its heterocyclic structure is beneficial for creating polymers or other advanced materials.
Mechanism of Action
The mechanism of action of ethyl 2-(5-bromothiophene-2-carboxamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins, binding to active sites or allosteric sites.
Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or alter gene expression, depending on its specific interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(5-chlorothiophene-2-carboxamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
- Ethyl 2-(5-fluorothiophene-2-carboxamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
- Ethyl 2-(5-iodothiophene-2-carboxamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Uniqueness
The uniqueness of ethyl 2-(5-bromothiophene-2-carboxamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate lies in its bromine substituent, which imparts distinct reactivity compared to its chloro, fluoro, or iodo analogs. The bromine atom can participate in specific interactions and reactions that are not as favorable with other halogens, making this compound particularly valuable for certain applications.
Biological Activity
Ethyl 2-(5-bromothiophene-2-carboxamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound that has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article provides a detailed overview of the compound's biological activity, including its synthesis, mechanisms of action, and potential applications.
Compound Overview
This compound features several functional groups that contribute to its bioactivity. The presence of the bromothiophene moiety , carboxamide , and cyano group enhances its solubility and reactivity, making it a promising candidate for pharmaceutical applications.
Synthesis
The synthesis of this compound typically involves several key steps:
- Preparation of 5-Bromo-2-thiophenecarboxaldehyde : This serves as a precursor.
- Amidation Reaction : Reacting the aldehyde with an amine (e.g., ethylamine) to form the amide linkage.
- Introduction of the Cyano Group : Using reagents like sodium cyanide under basic conditions.
These synthetic routes highlight the compound's structural complexity and potential for further modifications to enhance biological activity.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties . Studies have demonstrated its cytotoxic effects against various cancer cell lines, including:
- HeLa (cervical carcinoma)
- L1210 (murine leukemia)
- CEM (human T-lymphoblastoid leukemia)
In vitro studies have shown that compounds with similar structures can interact with cellular targets such as tubulin, leading to altered cell cycle dynamics and apoptosis in cancer cells. For instance, related compounds displayed IC50 values ranging from 1.1 to 4.7 µM against these cell lines, indicating potent antiproliferative activity .
The mechanism underlying the biological activity of this compound involves interactions with specific molecular targets:
- Cell Cycle Modulation : this compound has been shown to cause a dose-dependent accumulation of cells in the G2/M phase of the cell cycle. This effect was observed in K562 cells treated with varying concentrations of the compound .
- Induction of Apoptosis : Flow cytometry analyses revealed that treatment with this compound resulted in a significant increase in apoptotic cells compared to controls, suggesting its potential as a selective anticancer agent .
Comparative Analysis of Similar Compounds
The following table summarizes the biological activities and IC50 values of structurally similar compounds:
Compound Name | Cell Line Tested | IC50 (µM) | Biological Activity |
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Compound A | HeLa | 1.1 | High potency |
Compound B | L1210 | 2.8 | Moderate potency |
Ethyl 2-(5-bromothiophene...) | CEM | 1.9 | High potency |
Compound C | K562 | >20 | Inactive |
This comparative analysis illustrates the unique efficacy of this compound among related compounds.
Case Studies and Research Findings
Several studies have focused on the anticancer potential of thienopyridine derivatives:
- Study on Antiproliferative Activity : A study evaluated various thienopyridine derivatives against HepG2 and MCF-7 cancer cell lines, establishing a structure–activity relationship (SAR) that highlighted the importance of specific functional groups for enhanced activity .
- Mechanistic Insights : Research has demonstrated that compounds similar to ethyl 2-(5-bromothiophene...) can modulate pathways involved in cell proliferation and apoptosis, offering insights into their potential as therapeutic agents .
Properties
IUPAC Name |
ethyl 2-[(5-bromothiophene-2-carbonyl)amino]-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O3S2/c1-2-23-16(22)20-6-5-9-10(7-18)15(25-12(9)8-20)19-14(21)11-3-4-13(17)24-11/h3-4H,2,5-6,8H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHZCXYMHSOCQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.